Molecular Scaffold Divergence: Diaza Framework vs. Canonical Camptothecin Core
This compound incorporates a 3,10-diaza substitution pattern absent in the canonical camptothecin core. Standard camptothecin (CID 24360) contains only one nitrogen atom in the B-ring, whereas the target compound contains two nitrogen atoms (positions 3 and 10) within its pentacyclic framework . This diaza modification increases hydrogen-bond acceptor count and alters π-stacking geometry. The molecular formula C18H11N3O2 (MW 301.3) contrasts with camptothecin's C20H16N2O4 (MW 348.35), reflecting a fundamentally different heterocyclic architecture with a 13.5% lower molecular weight [1]. The absence of the E-ring lactone eliminates the hydrolytic instability that plagues camptothecin derivatives [2].
| Evidence Dimension | Molecular scaffold architecture and ring system composition |
|---|---|
| Target Compound Data | C18H11N3O2; MW 301.3; 3,10-diaza pentacyclic core; 5 fused rings; no E-ring lactone; amino at C6, hydroxy at C18 |
| Comparator Or Baseline | Camptothecin: C20H16N2O4; MW 348.35; single nitrogen in B-ring; 5 fused rings (A, B, C, D, E); α-hydroxy-δ-lactone E-ring present |
| Quantified Difference | MW difference: 47.05 g/mol (13.5% lower for target compound); Nitrogen count: 3 vs. 2; Structural difference: diaza substitution pattern vs. monoaza; absence of lactone vs. presence of lactone |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula analysis |
Why This Matters
The diaza scaffold and lactone-free architecture eliminate pH-dependent hydrolytic ring-opening, a primary driver of pharmacokinetic variability and formulation complexity in camptothecin-based therapeutics.
- [1] PubChem. Camptothecin. Compound Summary. CID 24360. Molecular Formula: C20H16N2O4. Molecular Weight: 348.35 g/mol. View Source
- [2] Fassberg J, Stella VJ. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues. J Pharm Sci. 1992;81(7):676-684. View Source
